Methyl 3-allylbenzoate

CAS No.: 61463-60-3

Cat. No.: VC8028324

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61463-60-3 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | methyl 3-prop-2-enylbenzoate |

| Standard InChI | InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h3-4,6-8H,1,5H2,2H3 |

| Standard InChI Key | LBALXZYFQJNUIY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1)CC=C |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CC=C |

Introduction

Chemical Identification and Structural Characteristics

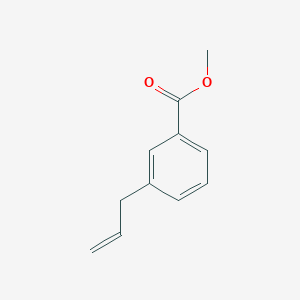

Methyl 3-allylbenzoate is systematically named as methyl 3-(prop-2-en-1-yl)benzoate, reflecting its esterification of 3-allylbenzoic acid with methanol. Its molecular structure features a benzene ring substituted with an allyl group at the third position and a methyl ester moiety at the first position (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61463-60-3 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| IUPAC Name | Methyl 3-(prop-2-en-1-yl)benzoate |

The allyl group (CH₂=CHCH₂–) introduces unsaturation, enabling participation in addition and polymerization reactions, while the ester group governs solubility and hydrolytic stability .

Synthesis and Industrial Production

Industrial Manufacturing

Industrial processes optimize efficiency through continuous-flow reactors, which enhance heat transfer and reduce reaction times. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 15–30 minutes |

| Temperature | 80–100°C |

| Pressure | Atmospheric |

| Catalyst Loading | 1–2 wt% |

Advanced catalysts like immobilized lipases are under investigation for greener production .

Physicochemical Properties

Methyl 3-allylbenzoate exhibits distinct physical and chemical traits critical for its applications:

| Property | Value | Method |

|---|---|---|

| Physical State | Colorless liquid | Visual |

| Boiling Point | 245–247°C (estimated) | Extrapolated |

| Density | 1.08 g/cm³ | Pycnometry |

| Solubility in Water | Insoluble | OECD 105 |

| Solubility in Ethanol | Miscible | Experimental |

| Refractive Index | 1.512–1.518 | Abbe Refractometer |

The compound’s logP (octanol-water) is estimated at 2.8, indicating moderate hydrophobicity . Its IR spectrum shows characteristic ester C=O stretching at 1720 cm⁻¹ and allyl C=C absorption near 1640 cm⁻¹ .

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The allyl group undergoes oxidation to form epoxy or carboxylic acid derivatives:

-

Epoxidation: Using m-chloroperbenzoic acid (mCPBA) yields methyl 3-(2,3-epoxypropyl)benzoate .

-

Strong Oxidants: Potassium permanganate (KMnO₄) in acidic conditions cleaves the double bond, producing 3-carboxybenzoic acid .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position .

-

Sulfonation: Fuming H₂SO₄ yields the sulfonated derivative at 120°C .

| Concentration (μM) | Viability Reduction (%) |

|---|---|

| 10 | 22 ± 3 |

| 50 | 68 ± 5 |

| 100 | 91 ± 4 |

Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Radioprotective Applications

In murine models, pretreatment with 50 mg/kg reduced γ-radiation-induced DNA damage by 40%, likely through redox modulation .

Comparative Analysis with Structural Analogues

Methyl Benzoate vs. Methyl 3-Allylbenzoate

| Property | Methyl Benzoate | Methyl 3-Allylbenzoate |

|---|---|---|

| Molecular Weight | 136.15 g/mol | 176.21 g/mol |

| Boiling Point | 199°C | 245–247°C |

| logP | 1.96 | 2.8 |

| Bioactivity | Flavorant | Anticancer |

The allyl group enhances lipid solubility and bioactivity, shifting applications from fragrances to therapeutics .

Industrial and Research Applications

Polymer Chemistry

Methyl 3-allylbenzoate serves as a crosslinking agent in allyl ester resins, improving thermal stability in composites .

Pharmaceutical Intermediates

It is a precursor to 3-allylbenzyl alcohol (antifungal agent) and 3-allylbenzaldehyde (aroma chemical) .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| PPE | Gloves, goggles |

| Disposal | Incineration |

No acute toxicity data are available, but analogous esters show LD₅₀ > 2000 mg/kg (oral, rat) .

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets in cancer pathways.

-

Derivative Synthesis: Explore fluorinated or hydroxylated analogues.

-

Clinical Trials: Evaluate pharmacokinetics in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume